molecular formula C13H6ClF3N2O2 B8675525 3-Chloro-2-(4-isocyanatophenoxy)-5-(trifluoromethyl)pyridine CAS No. 91618-23-4

3-Chloro-2-(4-isocyanatophenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B8675525
M. Wt: 314.64 g/mol
InChI Key: MTDLIGRIOXFHAT-UHFFFAOYSA-N
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Patent
US04559353

Procedure details

A mixture of 2-(4-aminophenoxy)-3-chloro-5-trifluoromethylpyridine (0.45 g) and a solution of phosgene in toluene (50 ml of a 12% solution) was heated at the reflux temperature for 6 hours. Evaporation of the volatile portion under reduced pressure yielded 3-chloro-5-trifluoromethyl-2-(4-isocyanatophenoxy)pyridine as a residual pale brown oil (0.5 g) which was used without further purification.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:19]=[CH:18][C:5]([O:6][C:7]2[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][N:8]=2)=[CH:4][CH:3]=1.[C:20](Cl)(Cl)=[O:21]>C1(C)C=CC=CC=1>[Cl:13][C:12]1[C:7]([O:6][C:5]2[CH:18]=[CH:19][C:2]([N:1]=[C:20]=[O:21])=[CH:3][CH:4]=2)=[N:8][CH:9]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:11]=1

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
NC1=CC=C(OC2=NC=C(C=C2Cl)C(F)(F)F)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the volatile portion under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)OC1=CC=C(C=C1)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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